molecular formula C18H22N4O2 B2689352 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2319808-75-6

4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2689352
CAS No.: 2319808-75-6
M. Wt: 326.4
InChI Key: JRFKKMBCXACJLH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining pyrimidine and piperidine ring systems, joined by a methoxy linker and further functionalized with a pyridine carbonyl group. The presence of the piperidine moiety, a common scaffold in pharmaceutical agents , and the pyridine carbonyl group suggests potential for targeted biological activity. The specific molecular architecture, particularly the substitution pattern on the pyrimidine ring and the amide linkage, indicates this compound may function as a key intermediate or final product in the synthesis of potential therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for developing more complex molecules targeting various enzyme systems. The compound is provided with high purity standards suitable for research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-14(2)20-12-21-17(13)24-11-15-6-9-22(10-7-15)18(23)16-5-3-4-8-19-16/h3-5,8,12,15H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFKKMBCXACJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the pyridine-2-carbonyl and piperidin-4-ylmethoxy groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrimidine core can enhance its efficacy against different cancer cell lines. The presence of specific substituents can lead to increased potency against tumors by inhibiting key signaling pathways involved in cancer progression .

Case Study: A study demonstrated that a related pyrimidine compound inhibited the growth of human tumor xenografts in vivo. The mechanism involved modulation of biomarkers associated with the PKB signaling pathway, highlighting the potential for selective anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. For example, certain modifications to the pyrimidine structure resulted in enhanced antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4,5-Dimethyl-6-{...}E. coli0.0227 µM
4,5-Dimethyl-6-{...}S. aureus0.025 µM

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented, with several compounds demonstrating significant inhibition of inflammation markers in preclinical models. The presence of specific functional groups on the pyrimidine ring enhances their anti-inflammatory activity compared to standard treatments like indomethacin .

Case Study: In a controlled study, certain pyrimidine derivatives exhibited higher anti-inflammatory efficacy than indomethacin in paw edema models, suggesting their potential as novel anti-inflammatory agents.

Future Directions and Research Opportunities

The ongoing research into pyrimidine derivatives suggests several avenues for future exploration:

  • Optimization of Structure: Further structural modifications may lead to compounds with improved bioavailability and selectivity for target pathways.
  • Combination Therapies: Investigating the efficacy of this compound in combination with other therapeutic agents could enhance treatment outcomes for cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogue is 4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine . Both compounds share identical pyrimidine and piperidine scaffolds but differ in the substituent attached to the piperidine nitrogen:

  • Pyrazin-2-yl group (analogue): Features a pyrazine ring with two nitrogen atoms, increasing polarity and π-deficient character.

Physicochemical Properties

Key differences in physicochemical behavior arise from substituent variations:

Property Target Compound (Pyridine-2-carbonyl) Analogue (Pyrazin-2-yl)
Molecular Weight (g/mol) ~413.5 ~382.4
Calculated LogP 1.8 1.2
Hydrogen Bond Acceptors 7 8
Rotatable Bonds 5 4

The pyridine-2-carbonyl group increases molecular weight and lipophilicity (LogP) compared to the pyrazin-2-yl analogue, which has higher polarity due to additional nitrogen atoms. The latter may exhibit improved aqueous solubility but reduced membrane permeability.

Metabolic Stability

The pyridine-2-carbonyl group may confer susceptibility to esterase-mediated hydrolysis, whereas the pyrazin-2-yl analogue’s stable aromatic ring could enhance metabolic stability. This hypothesis aligns with studies showing pyrazine derivatives’ resistance to oxidative metabolism compared to carbonyl-containing analogues.

Research Findings and Implications

Target Compound : Likely optimized for targets requiring lipophilic interactions and moderate polarity (e.g., central nervous system targets).

Pyrazin-2-yl Analogue : Better suited for hydrophilic environments (e.g., extracellular enzyme inhibition).

Further studies are needed to validate these hypotheses and explore additional analogues with varied substituents (e.g., pyridazine, triazine).

Biological Activity

4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative known for its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine-2-carbonyl group attached to a piperidin-4-ylmethoxy moiety. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₂₂N₄O₂
Molecular Weight 330.39 g/mol
CAS Number 2319808-75-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
  • Receptor Modulation : It could act on receptors related to neurotransmission or inflammation, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds containing pyridine and pyrimidine structures often exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated activity against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

The compound's structure suggests potential antiviral properties, especially against RNA viruses. Compounds in this class have shown effectiveness in inhibiting viral replication and reducing viral loads in infected models .

Anticancer Properties

Pyrimidine derivatives are being extensively studied for their anticancer potential. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A derivative of the compound was tested against multiple bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL against selected pathogens .
    • The study concluded that the presence of the pyridine moiety enhances the antibacterial efficacy compared to non-pyridine analogs.
  • Antiviral Efficacy :
    • In vivo studies demonstrated that related compounds significantly reduced viral loads in mouse models infected with influenza viruses. The mechanism was attributed to direct inhibition of viral replication processes .
  • Anticancer Activity :
    • A recent investigation into the cytotoxic effects of similar pyrimidine derivatives revealed that they could effectively induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via multi-step routes involving piperidine derivatization, coupling reactions, and pyrimidine functionalization. Key steps include:

  • Piperidine Substitution : React piperidin-4-ylmethanol with pyridine-2-carbonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the pyridine-carbonyl-piperidine intermediate .
  • Pyrimidine Functionalization : Couple the intermediate to 4,5-dimethyl-6-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic aromatic substitution (e.g., NaH in DMF) .
  • Optimization : Adjust solvent polarity (e.g., ethanol-dichloromethane mixtures), temperature (0–25°C), and stoichiometry to improve yields (reported up to 75% for analogous compounds) .

Q. How should researchers confirm structural identity and purity post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with predicted values (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 4.2–4.5 ppm for methoxy groups) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]+^+ (e.g., calculated m/zm/z = 356.18) and rule out impurities .
  • Chromatography : Validate purity (>95%) via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile-water gradient) .

Q. What safety protocols are critical during synthesis and handling?

  • Key Measures :

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to respiratory irritation risks (H335) .
  • Storage : Store in airtight containers at ambient temperature, away from oxidizing agents .
  • Waste Disposal : Follow local regulations for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

  • Troubleshooting Approaches :

  • 2D NMR : Perform COSY or HSQC to confirm proton-proton correlations and assign ambiguous signals (e.g., distinguishing pyrimidine vs. piperidine protons) .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping peaks in complex spectra .
  • Alternative Routes : Compare intermediates (e.g., pyridine-carbonyl-piperidine) with reference spectra to identify synthetic deviations .

Q. What methodologies assess biological activity, such as enzyme inhibition or cytotoxicity?

  • In Vitro Assays :

  • Enzyme Inhibition : Use recombinant methionine aminopeptidase-1 (MetAP-1) assays with fluorescent substrates (IC50_{50} determination) .
  • Cytotoxicity : Employ SRB assays on cancer cell lines (e.g., MDA-MB-231) at 48-hour exposure, with GI50_{50} values calculated via dose-response curves .
  • Controls : Include reference inhibitors (e.g., chloroquine for cytotoxicity) and vehicle controls to validate specificity .

Q. How can computational tools predict drug-like properties and target interactions?

  • Computational Workflow :

  • Physicochemical Properties : Calculate logP (2.5–3.5), polar surface area (~75 Ų), and solubility (e.g., ~50 µM in aqueous buffer) using tools like Molinspiration .
  • Molecular Docking : Simulate binding to MetAP-1 (PDB: 1BN5) to identify key interactions (e.g., hydrogen bonds with His79^{79}, hydrophobic contacts with Leu118^{118}) .
  • ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski compliance) and toxicity (e.g., Ames test predictions) .

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